Introduction: The Role of Deuterium in Isopropanol
Introduction: The Role of Deuterium in Isopropanol
An In-depth Technical Guide to Isopropanol-d7: Core Physical and Chemical Properties for Advanced Research
Isopropanol-d7, also known by its IUPAC name 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is the deuterated form of isopropanol (2-propanol).[1][2] In this molecule, seven of the eight hydrogen atoms are replaced with their heavier isotope, deuterium. This isotopic substitution, while seemingly minor, imparts significant changes to the molecule's physical properties and makes it an invaluable tool for researchers, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and reaction mechanism studies.[3] Its primary utility lies in its ability to act as a "silent" solvent in ¹H NMR, eliminating overwhelming solvent signals that would otherwise obscure the signals from the analyte of interest.[3]
This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of Isopropanol-d7, offering practical insights for its application in demanding research environments.
Core Identifiers:
Part 1: Physical and Chemical Properties
The substitution of hydrogen with deuterium results in a heavier molecule, which subtly alters its physical characteristics compared to the non-deuterated analog, isopropanol.
Quantitative Physical Data
The following table summarizes the key physical properties of Isopropanol-d7. For context, the corresponding values for standard isopropanol are included.
| Property | Isopropanol-d7 | Isopropanol (Non-Deuterated) | Rationale for Difference |
| Molecular Weight | ~67.14 g/mol [3][4][5] | 60.10 g/mol [3][8] | The mass of 7 deuterium atoms replacing 7 protium atoms. |
| Boiling Point | 73°C[3] | 82.3°C[9] | The boiling point reported in one source is lower, which is atypical. Generally, deuterated compounds exhibit slightly higher boiling points due to stronger intermolecular forces (Van der Waals forces) resulting from the lower vibrational frequency and amplitude of the C-D bond compared to the C-H bond.[3] |
| Density | ~0.8 g/cm³[3] | ~0.785 g/cm³[8] | Increased molecular mass within a similar molecular volume leads to higher density. |
| Flash Point | 11.7°C[3] | 12°C / 53°F[8][9] | Minimal difference, as this property is primarily dictated by the overall molecular structure and volatility. |
| Appearance | Colorless Liquid[5] | Colorless Liquid[9] | Isotopic substitution does not affect the visible light absorption properties. |
| Isotopic Purity | Typically ≥98-99 atom % D[3][10] | Not Applicable | Represents the percentage of deuterium atoms at the specified positions. |
Chemical Identity and Structure
Chemical Reactivity
Isopropanol-d7 undergoes chemical reactions analogous to its non-deuterated counterpart, with the key difference being the potential for altered reaction rates due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning reactions that involve the cleavage of this bond will proceed more slowly.
Key reactions include:
-
Oxidation: Can be oxidized to acetone-d6 using agents like chromium trioxide.[3]
-
Reduction: Can be reduced to propane-d8 with strong reducing agents such as lithium aluminum hydride.[3]
-
Substitution: The hydroxyl group can be replaced by other functional groups, for example, using thionyl chloride to form an isopropyl halide-d7.[3]
Part 2: Spectroscopic Signature
The defining characteristic of Isopropanol-d7 is its unique spectroscopic profile, which is central to its utility in the lab.
-
¹H NMR Spectroscopy: In an ideal, 100% pure sample, the ¹H NMR spectrum would show only a single signal for the remaining proton on the hydroxyl group (-OH). In practice, commercial Isopropanol-d7 (e.g., 99 atom % D) will exhibit very small residual signals from the methyl (CD₃) and methine (CD) positions, but these are negligible compared to the signal of an analyte. This "transparency" in the proton NMR spectrum is its most valuable feature.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is characterized by the coupling between carbon and deuterium (C-D). This results in multiplets for the carbon signals, with the splitting pattern determined by the number of attached deuterium atoms. The chemical shifts are slightly different from standard isopropanol due to the isotopic effect.
-
Mass Spectrometry: The molecular ion peak in a mass spectrum will appear at a mass-to-charge ratio (m/z) corresponding to its deuterated molecular weight (~67.14), distinguishing it clearly from any non-deuterated contaminants.[1]
-
Infrared (IR) Spectroscopy: The C-D bond has a lower vibrational frequency than the C-H bond. Therefore, the C-D stretching absorptions appear at a lower wavenumber (typically ~2100-2250 cm⁻¹) compared to the C-H stretches (~2850-3000 cm⁻¹), providing a clear diagnostic marker for deuteration.
Part 3: Core Applications and Experimental Workflows
The unique properties of Isopropanol-d7 lend it to several critical applications in scientific research.
High-Resolution NMR Spectroscopy
Causality: The primary reason for using deuterated solvents in NMR is to avoid having the intense signal from the solvent's protons overwhelm the much weaker signals from the sample being analyzed. Isopropanol-d7 serves as an excellent polar, protic solvent for this purpose.[3]
Workflow Diagram: NMR Sample Preparation
Caption: Standard workflow for preparing an analytical sample for NMR spectroscopy using Isopropanol-d7.
Isotope Tracing and Mechanistic Studies
Causality: The deuterium label acts as a tracer, allowing scientists to follow the fate of the molecule through complex biological or chemical systems.[3] By analyzing the products of a reaction or metabolic process using mass spectrometry or NMR, researchers can determine where the deuterium atoms have been incorporated, revealing mechanistic pathways or metabolic fluxes.[3] This has been applied in diverse areas, from studying sugar bioconversion to understanding lignite liquefaction.[3][4][7]
Protocol: General Isotope Tracing Experiment
-
System Preparation: Prepare the biological or chemical system for the experiment (e.g., cell culture, reaction mixture).
-
Introduction of Tracer: Introduce a known quantity of Isopropanol-d7 into the system.
-
Incubation/Reaction: Allow the reaction or metabolic process to proceed for a defined period.
-
Quenching & Extraction: Stop the process (e.g., by flash-freezing cells) and extract the molecules of interest (e.g., metabolites, reaction products).
-
Analysis: Analyze the extracted material using mass spectrometry to detect the mass shift caused by deuterium incorporation or using NMR to identify the specific sites of deuteration.
-
Data Interpretation: Map the pattern of deuterium incorporation to elucidate the metabolic or chemical pathway.
Kinetic Isotope Effect (KIE) Studies
Causality: The difference in bond strength between C-D and C-H affects reaction rates. By comparing the rate of a reaction using Isopropanol-d7 with the rate using standard isopropanol, researchers can determine if the C-H bond is broken in the rate-determining step of the reaction. A significant difference in rates (a KIE > 1) provides strong evidence for a specific reaction mechanism.[3]
Part 4: Safety, Handling, and Storage
As a deuterated analog, Isopropanol-d7 shares the same fundamental hazards as isopropanol.
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[11][12] Keep away from heat, sparks, open flames, and other ignition sources.[12][13][14]
-
Respiratory Effects: Vapors may cause drowsiness or dizziness.[11][12] Avoid breathing vapors.[11]
-
Toxicity: May be harmful if swallowed or in contact with skin.[15]
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area or outdoors.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[11][12]
-
Storage: Store in a cool, well-ventilated place, away from ignition sources.[11][13] Many suppliers recommend refrigerated storage between 2-8°C.[6][7] Keep containers tightly closed.[11][12][13]
-
Stability: The compound is stable if stored under recommended conditions but should be re-analyzed for purity after extended periods (e.g., three years).[16]
Conclusion
Isopropanol-d7 is more than just a solvent; it is a sophisticated scientific tool that enables researchers to probe the intricate details of chemical and biological systems. Its value in minimizing spectral interference in NMR is unparalleled for analytes soluble in isopropanol.[3] Furthermore, its role as an isotopic tracer provides a window into reaction mechanisms and metabolic pathways that would otherwise be invisible. Understanding its distinct physical, chemical, and spectroscopic properties is the first step for any scientist aiming to leverage the power of isotopic labeling in their research.
References
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Isopropanol-d7 | C3H8O | CID 12213347 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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CAS No : 19214-96-1| Chemical Name : Isopropanol-d7 | Pharmaffiliates. (n.d.). Retrieved from [Link]
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Isopropyl Alcohol - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Isopropanol - Monument Chemical. (2021, May 7). Retrieved from [Link]
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Safety Data Sheet Product name: ISOPROPYL ALCOHOL. (2023, July 10). Retrieved from [Link]
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Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Isopropanol, for spectroscopy, 99% 67-63-0 India - Ottokemi. (n.d.). Retrieved from [Link]
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